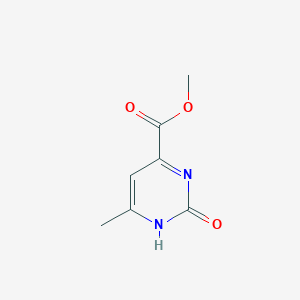

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methyl-2-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-5(6(10)12-2)9-7(11)8-4/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXYTRBZKWTFID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372605 | |

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-11-1 | |

| Record name | Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS No. 89694-11-1) is a substituted pyrimidine that holds significant potential as a scaffold and key intermediate in medicinal chemistry and materials science. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway based on established chemical principles, predicted spectroscopic data for characterization, and insights into its potential reactivity and applications in drug discovery. The document is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in chemical research and development.

Introduction and Core Concepts

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group, a hydroxyl group, and a methyl carboxylate group. The arrangement of these functional groups provides multiple sites for chemical modification, making it a versatile building block for the synthesis of more complex molecules.

Molecular Structure and Tautomerism: A Critical Consideration

A crucial aspect of this molecule's chemistry is the existence of keto-enol tautomerism. The "2-hydroxy" (enol) form is in equilibrium with its more stable keto tautomer, Methyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate . This equilibrium is fundamental to its reactivity and spectroscopic signature. For the remainder of this guide, the compound will be depicted in its more stable 2-oxo form, which is the predominant species under most conditions.

Figure 1. Tautomeric equilibrium between the 2-hydroxy (enol) and 2-oxo (keto) forms.

Physicochemical and Spectroscopic Properties

Precise experimental data for this specific compound is not widely available in commercial or academic literature, suggesting it is primarily a research intermediate rather than a bulk chemical. The properties are summarized below, combining known identifiers with predicted data based on analogous structures.

Compound Identification

| Property | Value | Source |

| IUPAC Name | Methyl 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carboxylate | - |

| Synonyms | This compound | |

| CAS Number | 89694-11-1 | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Appearance | Expected to be a solid at room temperature | [3] |

Predicted Spectroscopic Data

The following data is predicted based on established principles and spectral data from closely related pyrimidine derivatives.[4][5][6] This serves as a guide for researchers in characterizing the molecule upon synthesis.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 - 12.5 | broad singlet | 1H | NH | The N-H proton of the pyrimidinone ring is expected to be a broad, downfield signal, characteristic of amide protons. |

| ~6.5 - 6.8 | singlet | 1H | C5-H | The lone proton on the pyrimidine ring is a singlet and appears in the aromatic/vinylic region. |

| ~3.80 | singlet | 3H | -O-CH₃ | The methyl ester protons are deshielded by the adjacent oxygen, appearing as a sharp singlet. |

| ~2.35 | singlet | 3H | C6-CH₃ | The methyl group attached to the pyrimidine ring is expected in this region. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~165 | C =O (Ester) | The ester carbonyl carbon is expected at the downfield end of the spectrum. |

| ~160 | C 2=O (Amide) | The C2-oxo carbon (amide carbonyl) is also highly deshielded. |

| ~155 | C 6-CH₃ | The C6 carbon, attached to the methyl group and nitrogen, is expected in this region. |

| ~150 | C 4-COOCH₃ | The C4 carbon, bearing the ester group, is also significantly downfield. |

| ~105 | C 5-H | The carbon atom bearing the ring proton is expected to be the most upfield of the ring carbons. |

| ~52 | -O-C H₃ | The carbon of the methyl ester group. |

| ~18 | C6-C H₃ | The carbon of the methyl group at the C6 position. |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200 - 2800 | Broad | N-H stretch |

| ~1730 | Strong | C=O stretch (Ester carbonyl) |

| ~1680 | Strong | C=O stretch (Amide carbonyl, C2-oxo) |

| ~1640 | Medium | C=C / C=N stretching |

| ~1250 | Strong | C-O stretch (Ester) |

Synthesis and Reaction Mechanisms

A robust and widely utilized method for constructing the pyrimidine ring is the condensation of a 1,3-dicarbonyl compound with an amidine. A plausible and efficient synthesis for this compound can be devised based on this principle.

Proposed Synthetic Pathway

The synthesis involves a cyclocondensation reaction between acetamidine hydrochloride and dimethyl 2-formyl-3-oxosuccinate (or a similar functional equivalent). The reaction is typically performed in an alcoholic solvent with a strong base, such as sodium methoxide or sodium ethoxide.

Causality of Experimental Choices:

-

Base (Sodium Methoxide): The base serves two critical functions. First, it deprotonates the most acidic proton of the 1,3-dicarbonyl compound, generating a nucleophilic enolate. Second, it neutralizes the hydrochloride salt of the acetamidine, freeing the neutral amidine to act as a dinucleophile.

-

Solvent (Methanol): Methanol is an appropriate solvent as it readily dissolves the reactants and the sodium methoxide base.

-

Reaction Sequence: The reaction proceeds via a nucleophilic attack of the enolate on one of the amidine nitrogens, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Diagram 1: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Representative)

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dry methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add sodium methoxide (2.2 equivalents) portion-wise to the methanol and stir until fully dissolved.

-

Reactant Addition: Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 15 minutes. Subsequently, add dimethyl 2-formyl-3-oxosuccinate (1.0 equivalent) dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in water and carefully acidify with 2M HCl to a pH of ~5-6.

-

Isolation: The product is expected to precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether to remove nonpolar impurities.

-

Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate. Its functional groups provide handles for a variety of subsequent chemical transformations.

Key Reactive Sites

-

Ester Group (C4): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, hydrazides, or other derivatives. This is a common strategy for linking the pyrimidine core to other pharmacophores. The ester can also be reduced to a primary alcohol.

-

Pyrimidinone Ring (N1/N3 and C2-Oxo): The ring nitrogens can be alkylated or acylated under appropriate conditions. The C2-oxo group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃), which then becomes a key site for nucleophilic aromatic substitution, allowing the introduction of amines, thiols, or other nucleophiles.

Diagram 2: Key reactivity pathways for derivatization.

Role in Drug Discovery

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, present in drugs targeting a vast range of diseases.[2]

-

Oncology: Many kinase inhibitors, such as Imatinib (indirectly) and other approved drugs, feature pyrimidine or related heterocycles that form critical hydrogen bonds within the ATP-binding pocket of kinases. The N-H and C=O groups of the pyrimidinone core are ideal hydrogen bond donors and acceptors.

-

Anti-Infectives: Pyrimidine derivatives are widely used as antiviral (e.g., Zidovudine), antifungal, and antibacterial agents, often by mimicking natural nucleosides and disrupting DNA/RNA synthesis in pathogens.

-

CNS Disorders: The scaffold is also explored for its activity in targeting receptors and enzymes within the central nervous system.

This compound serves as an excellent starting point for generating libraries of novel pyrimidine derivatives for high-throughput screening. By modifying the C2, C4, and N1 positions, chemists can systematically explore the structure-activity relationship (SAR) to develop potent and selective therapeutic agents.

Conclusion

While not a widely commercialized product, this compound represents a molecule of significant synthetic utility. Its straightforward, plausible synthesis from common starting materials, combined with its multiple points for chemical derivatization, makes it an attractive building block for research-focused laboratories. Understanding its tautomeric nature is paramount for predicting its reactivity and interpreting analytical data. As the search for novel therapeutics continues, the strategic use of such well-defined heterocyclic scaffolds will remain a critical component of successful drug discovery programs.

References

-

The Royal Society of Chemistry. (2019). Supporting Information for "Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones...". [Online]. Available: [Link]

-

El-Kashef, H. et al. (2017). Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application.... ResearchGate. [Online]. Available: [Link]

-

Battistuzzi, G. et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Online]. Available: [Link]

-

Gour, A. et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications. [Online]. Available: [Link]

-

Barbera, V. et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. National Institutes of Health. [Online]. Available: [Link]

-

Huntress, E. H. & Pfister, K. (1949). Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses. [Online]. Available: [Link]

-

J&K Scientific. (n.d.). Methyl 5,6-dihydroxy-2-methylpyrimidine-4-carboxylate. [Online]. Available: [Link]

-

Al-Mousawi, S. M. et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Online]. Available: [Link]

-

Reich, H. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Online]. Available: [Link]

-

George, M. V. et al. (1975). Reactions of dimethyl acetylenedicarboxylate. III. Reactions with diamines and anthranilic acid. ResearchGate. [Online]. Available: [Link]

-

Abdul-Bary, M. et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Online]. Available: [Link]

-

ResearchGate. (n.d.). The reaction of dimethyl acetylenedicarboxylate (DMAD) with disubstituted thiourea. [Online]. Available: [Link]

-

El-Gazzar, A. B. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Online]. Available: [Link]

-

Harjani, J. R. et al. (2011). A Synthesis of Acetamidines. Organic Chemistry Portal. [Online]. Available: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of Fe(11),Co(11) and Ni(11) complexes with captopril. [Online]. Available: [Link]

-

Tuba, G. et al. (2022). Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases. National Institutes of Health. [Online]. Available: [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Online]. Available: [Link]

-

Kumari, S. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health. [Online]. Available: [Link]

-

Kumar, A. et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS No. 89694-11-1) is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and various therapeutic agents, exhibiting a wide range of biological activities.[1] A thorough understanding of the physicochemical properties of this compound is paramount for its application in drug design, formulation development, and quality control. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and therapeutic efficacy.

This guide provides a comprehensive overview of the known physical properties of this compound and outlines the theoretical and experimental frameworks for determining its key physicochemical parameters. As a self-validating system, this document not only presents data but also explains the causality behind the experimental choices, empowering researchers to apply these principles in their own work.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 89694-11-1 | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| Physical Form | Solid | [2] |

Tautomerism

It is crucial to recognize that this compound can exist in tautomeric forms, primarily the hydroxy form and the keto (2-oxo) form. This equilibrium can be influenced by the solvent, pH, and physical state (solid vs. solution), which in turn will affect its physical and spectroscopic properties. The presence of both tautomers should be considered when analyzing experimental data.

Thermal Properties

Melting Point

The melting point is a critical indicator of a crystalline solid's purity and identity.[3] For a pure, crystalline compound, the melting point is a sharp, well-defined temperature range.[4]

Reported Melting Point:

| Melting Point (°C) | Source |

| 192 - 196 | [2] |

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.[4]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating medium, and the thermometer, leading to an accurate measurement.[5] A wide melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.[3]

Caption: Workflow for Melting Point Determination.

Boiling Point

As this compound is a solid at room temperature with a relatively high melting point, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. Therefore, experimental determination would likely require vacuum distillation. In the absence of experimental data, computational methods can provide an estimate. The boiling points of heterocyclic compounds are influenced by factors such as molecular weight, polarity, and the potential for intermolecular hydrogen bonding.[6][7]

Solubility

Solubility is a critical parameter in drug development, influencing dissolution rate and bioavailability.[8][9][10] The solubility of this compound is expected to be dependent on the solvent's polarity and its ability to form hydrogen bonds with the solute.

Qualitative Solubility Profile (Predicted):

-

Soluble in: Polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., methanol, ethanol), especially with heating. The presence of the ester and the potential for hydrogen bonding with the hydroxyl and pyrimidine nitrogens would facilitate dissolution in these solvents.

-

Slightly Soluble to Insoluble in: Nonpolar solvents (e.g., hexane, toluene) and water at neutral pH. The overall molecule has significant nonpolar character from the methyl group and the pyrimidine ring.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a gold standard for determining equilibrium solubility.[8]

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices: Reaching equilibrium is essential for determining the thermodynamic solubility.[9] Using a specific and sensitive analytical method like HPLC ensures accurate quantification of the dissolved solute without interference from potential impurities.[11]

Acidity/Basicity (pKa)

The pKa value(s) of a compound are crucial for understanding its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets.[12] As a substituted pyrimidine, this compound has both acidic (hydroxyl group) and basic (ring nitrogens) centers. The pKa of pyrimidine itself is approximately 1.3.[13] The substituents (hydroxyl, methyl, and methyl carboxylate) will influence the pKa of the ring nitrogens and the hydroxyl group. The pKa of similar heterocyclic compounds can be determined experimentally.[14][15]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water, or a co-solvent system like methanol/water for sparingly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration as the compound is protonated or deprotonated, providing a direct measure of its pKa.[16] The choice of solvent is critical to ensure the compound remains dissolved throughout the titration.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18]

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | NH proton (in keto-enol tautomerism) |

| ~6.5-7.0 | Singlet | 1H | Pyrimidine C5-H |

| ~3.8-3.9 | Singlet | 3H | O-CH₃ (ester) |

| ~2.3-2.4 | Singlet | 3H | C6-CH₃ |

Rationale: The NH proton is expected to be downfield and broad due to hydrogen bonding and exchange. The pyrimidine ring proton will be in the aromatic region. The methyl ester and the ring-attached methyl group will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=O (ester and pyrimidine ring) |

| ~150-160 | C2, C4, C6 of pyrimidine ring |

| ~100-110 | C5 of pyrimidine ring |

| ~52-53 | O-CH₃ (ester) |

| ~18-20 | C6-CH₃ |

Rationale: The carbonyl carbons of the ester and the pyrimidine ring will be the most downfield. The other sp² hybridized carbons of the pyrimidine ring will be in the aromatic region, with C5 being the most upfield. The sp³ hybridized methyl carbons will be in the upfield region.[19]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A small amount of the sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C spectra.

-

Data Processing and Interpretation: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. The chemical shifts, multiplicities, and integrals are analyzed to elucidate the structure.

Caption: General Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2][20]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3400 | N-H stretch (broad, if in keto form) |

| 2850-3000 | C-H stretch (aliphatic) |

| ~1720-1740 | C=O stretch (ester) |

| ~1650-1680 | C=O stretch (pyrimidine ring) |

| ~1570-1620 | C=N stretch (pyrimidine ring) |

| ~1400-1500 | C=C stretch (pyrimidine ring) |

Rationale: The spectrum will be characterized by strong carbonyl absorptions from the ester and the pyrimidine ring. The presence of a broad N-H stretch would support the existence of the keto tautomer. The C-H stretches for the methyl groups will be in the typical aliphatic region.[2][21]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded.

-

Sample Application: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the crystal, which is in contact with the sample.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.[22][23] The fragmentation pattern can also provide valuable structural information.[24][25]

Predicted Mass Spectrum Data:

| m/z | Interpretation |

| 168 | [M]⁺, Molecular ion |

| 137 | [M - OCH₃]⁺, Loss of methoxy radical from the ester |

| 110 | [M - C₂H₂O₂]⁺, Further fragmentation |

Rationale: The molecular ion peak at m/z 168 would confirm the molecular weight. A common fragmentation pathway for methyl esters is the loss of the methoxy group.[26] The pyrimidine ring itself can undergo characteristic fragmentation patterns.[22]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids, and vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

References

- Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Indian Journal of Pharmaceutical Sciences.

- Chaudhary, J. (2025, March 31).

- Mass spectral fragmentation modes of pyrimidine deriv

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.

- Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques.

- Eurolab. (2025, November 28). Drug Solubility Testing.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Melting point determin

- Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.).

- (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.

- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines.

- Infrared Spectra of Sulfonamide Derivatives. I.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Development of Methods for the Determin

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.).

- DETERMIN

- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.

- IR, NMR spectral data of pyrimidine derivatives.

- MedCrave online. (2018, September 14).

- (2021, September 19). experiment (1)

- ResearchGate. (2025, August 6). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.

- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- ResearchGate. (2025, August 9). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....

- Al-wsaber, M., El-azem, A., El-messiery, M., & El-domany, R. (2022, August 1).

- ResearchGate. (2025, August 6). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Request PDF.

- Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points.

- Wikipedia. (n.d.). Pyrimidine.

- MDPI. (2024, October 24).

- STATISTICAL CORRELATION OF MOLECULAR STRUCTURE WITH BOILING POINTS OF N-HETEROCYCLIC COMPOUNDS: MULTIPLE LINEAR REGRESSION ANALY. CECM, SFU.

- SYNTHESIS OF PYRIMIDINE DERIV

- JoVE. (2017, February 22).

- On the basicity of conjugated nitrogen heterocycles in different media. FULIR.

- What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO?. (2007, February 12).

- Prediction of boiling points of organic heterocyclic compounds using regression and neural network techniques | Journal of Chemical Information and Modeling.

- ResearchGate. (2014, June 5). What accounts for the large increases of the boiling points in these heterocyclic compounds?.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. mt.com [mt.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. rheolution.com [rheolution.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. testinglab.com [testinglab.com]

- 12. scialert.net [scialert.net]

- 13. scispace.com [scispace.com]

- 14. fulir.irb.hr [fulir.irb.hr]

- 15. What are the pKa values of C–H bonds in aromatic heterocyclic compounds in DMSO? | Semantic Scholar [semanticscholar.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 20. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 21. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 22. sphinxsai.com [sphinxsai.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. article.sapub.org [article.sapub.org]

- 25. researchgate.net [researchgate.net]

- 26. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]

Structure Elucidation of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate: An Integrated Spectroscopic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract: In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of safety, efficacy, and intellectual property. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a representative heterocyclic compound. Moving beyond a mere listing of techniques, this document details the causality behind experimental choices, integrating data from High-Resolution Mass Spectrometry (HRMS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Each protocol is presented as a self-validating system, ensuring researchers, scientists, and drug development professionals can apply these principles to their own discovery pipelines with confidence.

Introduction: The Imperative of Structural Certainty

Heterocyclic scaffolds, particularly pyrimidines, are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their precise three-dimensional structure. Therefore, the rigorous and unequivocal confirmation of a novel compound's structure is not merely an analytical exercise but a critical regulatory and scientific requirement. This guide uses this compound (C₈H₉NO₃) as a case study to demonstrate an integrated analytical workflow that leaves no structural ambiguity.

Part 1: Synthesis and Strategic Planning

A robust structure elucidation plan begins with a plausible synthetic pathway. The target molecule, this compound, can be efficiently synthesized via a modified Biginelli-type condensation reaction.[3][4][5] This approach provides a logical starting point and informs the expected structural features.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of sodium methoxide (1.1 eq) in dry methanol, add acetamidine hydrochloride (1.0 eq) and methyl acetoacetate (1.0 eq).

-

Condensation: Stir the mixture at reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

-

Isolation: Reduce the solvent volume under vacuum. The resulting precipitate is filtered, washed with cold water, and then recrystallized from ethanol to yield the pure product.

This synthesis suggests a pyrimidine core with a methyl group, a hydroxyl group, and a methyl carboxylate substituent, providing a working hypothesis for the subsequent spectroscopic analysis.

Caption: Synthetic workflow for the target compound.

Part 2: Unveiling the Molecular Formula with High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing an unknown compound is to determine its molecular formula.[4] High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.[6][7]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in an appropriate solvent (e.g., methanol or acetonitrile/water mixture).[8]

-

Instrument Setup: Calibrate the mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) using a known reference standard to ensure high mass accuracy.[6] Use a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the full scan spectrum.

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺ and determine its exact mass-to-charge ratio (m/z). Use the instrument's software to calculate the elemental composition that best fits the measured mass.

Data Presentation: HRMS Results

| Parameter | Result | Interpretation |

| Molecular Formula | C₈H₉NO₃ | Confirmed from synthesis |

| Calculated Exact Mass | 167.05824 | Theoretical mass for C₈H₉NO₃ |

| Measured [M+H]⁺ Ion | 168.06591 | Protonated molecule |

| Calculated [M+H]⁺ Mass | 168.06587 | Theoretical mass for [C₈H₁₀NO₃]⁺ |

| Mass Error | +2.4 ppm | High accuracy confirms formula |

The exceptionally low mass error provides high confidence in the assigned molecular formula of C₈H₉NO₃. This foundational piece of data is indispensable for interpreting the subsequent NMR results.

Part 3: Assembling the Molecular Scaffold with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[9][10][11] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is essential for a complete and unambiguous assignment.[9][12]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Run a DEPT-135 experiment to differentiate between CH₃/CH (positive phase) and CH₂ (negative phase) carbons.

-

2D HSQC Acquisition: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to identify all direct one-bond C-H correlations.[13][14]

-

2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify two- and three-bond correlations between carbons and protons, which is key for assembling the molecular skeleton.[14][15][16]

Data Presentation & Step-by-Step Interpretation

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| A | 12.51 | br s | 1H | - | 2-OH |

| B | 6.25 | s | 1H | - | H-5 |

| C | 3.80 | s | 3H | - | 4-COOCH₃ |

| D | 2.28 | s | 3H | - | 6-CH₃ |

Interpretation of ¹H NMR:

-

The signal at 12.51 ppm (A) is a broad singlet integrating to 1H, characteristic of an acidic proton, likely the hydroxyl group (or the tautomeric N-H).

-

The signal at 6.25 ppm (B) is a sharp singlet integrating to 1H in the olefinic/aromatic region, assigned to the isolated proton on the pyrimidine ring.

-

The signal at 3.80 ppm (C) is a singlet integrating to 3H, consistent with a methyl ester group.

-

The signal at 2.28 ppm (D) is a singlet integrating to 3H, indicative of a methyl group attached to the pyrimidine ring.

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| 165.8 | Cq | C-4' (C=O) |

| 163.2 | Cq | C-2 |

| 160.5 | Cq | C-6 |

| 151.4 | Cq | C-4 |

| 108.7 | CH | C-5 |

| 52.3 | CH₃ | C-4'' (-OCH₃) |

| 23.5 | CH₃ | C-6' (-CH₃) |

Interpretation of ¹³C NMR & DEPT-135:

-

Four quaternary carbons (Cq) are observed, consistent with the pyrimidine ring carbons and the carbonyl carbon of the ester.

-

One methine (CH) carbon is present at 108.7 ppm.

-

Two methyl (CH₃) carbons are present, corresponding to the ring methyl and the ester methyl groups.

Assembling the Pieces with 2D NMR

The HSQC spectrum confirms the direct one-bond connections between the protons and carbons as assigned above. The crucial connectivity information comes from the HMBC spectrum, which reveals long-range correlations.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular scaffold. (Note: Image is a placeholder for the chemical structure).

Interpretation of HMBC:

-

H-5 (B, 6.25 ppm): This proton shows a strong correlation to the quaternary carbon at 160.5 ppm (C-6) and a weaker correlation to the quaternary carbon at 151.4 ppm (C-4) . This places the H-5 proton between these two carbons.

-

6-CH₃ (D, 2.28 ppm): The methyl protons show strong correlations to C-6 (160.5 ppm) and C-5 (108.7 ppm) . Crucially, a three-bond correlation is observed to the carbon at 163.2 ppm (C-2) , confirming the placement of the methyl group at the C-6 position adjacent to the nitrogen.

-

4-COOCH₃ (C, 3.80 ppm): The ester methyl protons show a strong two-bond correlation to the carbonyl carbon at 165.8 ppm (C-4') . This carbonyl carbon, in turn, would be attached to C-4.

This web of correlations allows for the unambiguous assembly of the this compound structure.

Part 4: Absolute Confirmation with Single-Crystal X-ray Crystallography

While NMR and MS provide a definitive constitutional structure, Single-Crystal X-ray Crystallography offers the ultimate confirmation by mapping the precise three-dimensional arrangement of atoms in the solid state.[17][18] It provides unequivocal proof of atom connectivity, bond lengths, and bond angles.[11][19][20]

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate). The ideal crystal size is 0.1-0.3 mm.[19]

-

Mounting and Data Collection: The selected crystal is mounted on a goniometer head in the X-ray diffractometer.[19] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[11][21]

-

Structure Solution and Refinement: The collected diffraction intensities are processed, and the phase problem is solved using direct methods to generate an initial electron density map.

-

Model Building: An atomic model is built into the electron density map. The model is then refined against the experimental data to optimize atomic positions, yielding the final crystal structure.

A successful X-ray crystallographic analysis would provide a 3D model that perfectly matches the structure deduced from NMR and MS, thereby providing absolute and final confirmation of the structure of this compound.

Conclusion

The structure elucidation of a novel chemical entity is a multi-faceted process that requires the logical integration of data from several orthogonal analytical techniques. This guide has demonstrated a systematic workflow, beginning with a synthetic hypothesis and proceeding through definitive molecular formula determination by HRMS, detailed scaffold assembly by a suite of NMR experiments, and culminating in absolute structural proof via X-ray crystallography. By understanding the "why" behind each experimental choice and the logic of data interpretation, researchers can navigate the complexities of structural analysis with precision and confidence, ensuring the integrity of their drug discovery and development programs.

References

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

-

Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. X-raying. [Link]

-

Reaction of ethylacetoacetate, benzaldehyde and urea in presence of different amounts of TMSPTPOSA. ResearchGate. [Link]

-

one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea catalyzed by Fe 3 O 4 @MSA under thermal solvent free conditions. ResearchGate. [Link]

-

Behaviour of Salicylaldehyde and Some of Its Derivatives in the Biginelli Reaction for the Preparation of Aryl Tetrahydropyrimid. Turkish Journal of Chemistry. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-

Preliminary understanding of experiments on single crystal X-ray crystallography. Indian Chemical Society. [Link]

-

One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry. [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Indian Journal of Chemistry. [Link]

-

The condensations of benzaldehyde and ethyl acetoacetate with urea and thiourea. ResearchGate. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. International Journal of Organic Chemistry. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

-

What are the steps for complete structure elucidation with NMR?. ResearchGate. [Link]

-

Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Science Publishing. [Link]

-

NMR - Interpretation. Chemistry LibreTexts. [Link]

-

Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. [Link]

-

NMR spectroscopy - An Easy Introduction. Chemistry Steps. [Link]

-

High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

-

X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC - NIH. [Link]

-

X-ray crystal structures of isothiazolo[4,3-d]pyrimidine analogues. ResearchGate. [Link]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PubMed Central. [Link]

-

Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

-

Molecular orbital calculations of the long‐range proton‐proton coupling constants in purine and pyrimidine nucleosides. ResearchGate. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

MS fragmentation diagram of 8-methyl-7-oxo-3,5-diphenyl-7,8-dihydro[9][10][12] triazolo [4,3-a]pyrimidine-6-carbonitrile (6a). ResearchGate. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

H-H and 13C-H coupling constants in pyridazine. ResearchGate. [Link]

-

1 H-15 N HMBC correlations in compounds 8c and 12b (spectra optimised... ResearchGate. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

Sources

- 1. growingscience.com [growingscience.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. rsc.org [rsc.org]

- 7. measurlabs.com [measurlabs.com]

- 8. tecan.com [tecan.com]

- 9. emerypharma.com [emerypharma.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. azooptics.com [azooptics.com]

- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 21. indianchemicalsociety.com [indianchemicalsociety.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate. As a crucial heterocyclic compound, understanding its structural features through spectroscopic techniques is paramount for its application in medicinal chemistry and materials science. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Molecular Structure and its Spectroscopic Implications

This compound possesses a substituted pyrimidine ring, a core structure in many biologically active molecules.[1][2] The presence of a hydroxyl group, a methyl group, and a methyl carboxylate group dictates its unique spectroscopic signature. The molecule exists in tautomeric forms, primarily the keto-enol equilibrium, which significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Framework

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule.

-

Hydroxyl Proton (-OH): A broad singlet is expected for the hydroxyl proton, the chemical shift of which is highly dependent on the solvent and concentration. In DMSO-d₆, this peak could appear in the range of δ 10-13 ppm.

-

Aromatic Proton (C5-H): A singlet corresponding to the proton at the C5 position of the pyrimidine ring is anticipated. Its chemical shift would likely be in the aromatic region, around δ 6.5-7.5 ppm.

-

Methyl Ester Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group is expected around δ 3.8-4.0 ppm.

-

Methyl Protons (C6-CH₃): A singlet for the three protons of the methyl group at the C6 position is predicted to be in the upfield region, around δ 2.2-2.5 ppm.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the different carbon environments within the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (Ester C=O) | 165-175 | Characteristic of ester carbonyl groups. |

| Pyrimidine C2 (C-OH) | 160-165 | Influenced by the electronegative oxygen and nitrogen atoms. |

| Pyrimidine C4 (C-COOCH₃) | 155-160 | Affected by the attached carboxylate group and ring nitrogens. |

| Pyrimidine C6 (C-CH₃) | 150-155 | deshielded due to the ring nitrogens. |

| Pyrimidine C5 | 100-110 | Shielded compared to other ring carbons. |

| Methyl Ester Carbon (-OCH₃) | 50-55 | Typical for a methyl ester. |

| Methyl Carbon (C6-CH₃) | 15-25 | Aliphatic carbon signal in the upfield region. |

Experimental Protocol for ¹³C NMR:

The protocol is similar to ¹H NMR, but with a different pulse program (e.g., a proton-decoupled sequence) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2]

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3500 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1700-1750 (strong) |

| C=N & C=C (ring) | Stretching | 1450-1650 |

| C-O (ester) | Stretching | 1200-1300 |

The presence of a broad band in the 3200-3500 cm⁻¹ region would be a strong indication of the hydroxyl group. A strong absorption around 1700-1750 cm⁻¹ is characteristic of the ester carbonyl group.[2][4]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable information about the structure of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[1]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₉NO₃ = 167.16 g/mol ).[5]

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). Fragmentation of the pyrimidine ring can also occur.

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be cross-correlated to build a comprehensive and unambiguous structural assignment.

Caption: Integrated workflow for structural elucidation.

By combining the insights from each technique, researchers can confidently confirm the structure of this compound and investigate its chemical properties and biological activities.

Conclusion

This guide has provided a detailed overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by following systematic experimental protocols, scientists can effectively characterize this and other novel chemical entities, accelerating the pace of research and development.

References

-

Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

-

Pinga, K., et al. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. 2019;24(20):3709. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

-

ACS Publications. Spectroscopic Investigation on the Interaction of Pyrimidine Derivative, 2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile with Human Serum Albumin: Mechanistic and Conformational Study. Industrial & Engineering Chemistry Research. 2011;50(23):12995-13003. Available from: [Link]

-

Awad, H., & Adnan, S. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance. 2021;12(3):242-248. Available from: [Link]

- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

-

ResearchGate. Infrared study of some 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids. Correlation with MO-calculations. Available from: [Link]

-

PubChem. Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Available from: [Link]

-

UJEMI. Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate. Available from: [Link]

-

ResearchGate. Portion of the IR spectrum of Ar matrix isolated 4-hydroxy-6-.... Available from: [Link]

-

Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

-

ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Available from: [Link]

-

NIST WebBook. Pyrimidine, 4-methyl-. Available from: [Link]

-

PubChem. 4,6-Dihydroxy-2-methylpyrimidine. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-Depth Technical Guide to the Tautomerism and Stability of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate

Abstract: The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's physicochemical properties, receptor-binding capabilities, and metabolic fate. This guide provides a detailed examination of the tautomeric behavior of Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate, a substituted pyrimidine of interest. We will dissect the potential tautomeric forms, explore the intrinsic and environmental factors governing their relative stability, and present both experimental and computational methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomeric equilibria in N-heterocyclic systems.

The Tautomeric Landscape of a Substituted Pyrimidine

Pyrimidine and its derivatives are fundamental scaffolds in numerous approved drugs, largely due to their structural resemblance to the nucleobases of DNA and RNA.[1] A critical feature of substituted pyrimidines, particularly those bearing hydroxyl groups, is their ability to exist as an equilibrium mixture of tautomers—structural isomers that readily interconvert through the migration of a proton.

For this compound, the primary equilibrium of interest is the lactam-lactim (or keto-enol) tautomerism involving the C2 position. The molecule can exist in the aromatic 2-hydroxy (lactim) form or the non-aromatic 2-oxo (lactam) forms. The lactam form itself can be subdivided based on the position of the annular proton, residing on either the N1 or N3 nitrogen atom.

Caption: Primary tautomeric forms of this compound.

Governing Factors of Tautomeric Preference

The position of the tautomeric equilibrium is not static; it is dictated by a delicate balance of intrinsic molecular features and external environmental conditions. Understanding these factors is paramount for predicting the behavior of the molecule in biological systems.

Intrinsic Stability and Aromaticity (Gas Phase)

In the absence of intermolecular interactions, such as in the gas phase, the relative stability of tautomers is governed by intramolecular forces and electronic structure. For many simple 2- and 4-hydroxypyrimidines, theoretical studies have shown that the hydroxy (enol) tautomer is often the most stable form in the gas phase.[2][3] This preference is largely attributed to the energetic favorability of the fully aromatic system in the hydroxy form, which is lost upon conversion to the non-aromatic oxo (keto) tautomer.

Environmental Effects: The Decisive Role of the Solvent

The tautomeric equilibrium can shift dramatically upon moving from the gas phase to a condensed phase.

-

Polar Solvents: Polar solvents, particularly protic ones like water or methanol, tend to strongly favor the oxo (lactam) form.[2][4][5] The lactam tautomer possesses a significantly larger dipole moment than the lactim form. Consequently, it experiences more favorable dipole-dipole interactions and hydrogen bonding with polar solvent molecules, leading to its stabilization. This solvent-induced stabilization often outweighs the intrinsic energetic penalty of losing aromaticity.

-

Nonpolar Solvents: In nonpolar (aprotic) solvents such as cyclohexane or chloroform, the stabilization of the polar lactam form is diminished. In these environments, the equilibrium may lie closer to the gas-phase prediction, often resulting in a mixture of tautomers or a preference for the less polar hydroxy form.[6][7]

pH and Ionization State

The pH of the medium introduces another layer of complexity. The pyrimidine ring contains basic nitrogen atoms that can be protonated, and the hydroxyl/amide functionalities can be deprotonated. The pKa values of these sites are tautomer-dependent.[8] Therefore, at a given pH, the predominant species in solution might be a specific tautomer of the neutral molecule or an anionic/cationic form, which in turn influences the overall observed equilibrium.

| Condition | Predominant Tautomer (Expected) | Primary Rationale |

| Gas Phase | 2-Hydroxy (Lactim) | Aromatic Stabilization[2][9] |

| Aqueous Solution (Neutral pH) | 2-Oxo (Lactam) | Solvation of the larger dipole moment[4][7] |

| Nonpolar Solvent (e.g., CCl₄) | 2-Hydroxy (Lactim) or Mixture | Reduced solvation effects; intrinsic stability dominates[6] |

| Solid State (Crystal) | Typically 2-Oxo (Lactam) | Crystal packing forces and intermolecular H-bonding |

Experimental Elucidation of Tautomeric Equilibria

Direct experimental observation is crucial for validating theoretical predictions and understanding a molecule's true state under specific conditions. Several analytical techniques are indispensable for this purpose.

Caption: A generalized workflow for the experimental study of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is arguably the most powerful tool for studying tautomeric equilibria in solution. The different electronic environments of the nuclei in each tautomer result in distinct and predictable chemical shifts. For instance, the chemical shift of the carbon at the C2 position is highly diagnostic: a value around 150-160 ppm is typical for a C=O in a lactam, whereas a C-OH in a lactim would appear further downfield, closer to 160-170 ppm. Similarly, the presence of a broad, exchangeable N-H proton signal versus a sharper O-H signal in ¹H NMR can provide direct evidence.[10]

Protocol: Differentiating Tautomers in Solution

-

Sample Preparation: Prepare separate, accurately weighed samples of this compound (~5-10 mg).

-

Solvent Selection: Dissolve the samples in a range of deuterated solvents representing different polarities (e.g., DMSO-d₆ for a polar aprotic environment, CDCl₃ for a nonpolar environment, and D₂O/Methanol-d₄ for polar protic environments).

-

Data Acquisition:

-

Acquire standard ¹H NMR spectra for each sample. Note the chemical shifts, multiplicities, and integrals of all signals. Pay close attention to the low-field region for N-H or O-H protons.

-

Acquire proton-decoupled ¹³C NMR spectra. The chemical shift of C2 is the primary diagnostic signal.

-

(Optional) If available, ¹⁵N NMR can provide definitive information on the protonation state of the ring nitrogens.

-

-

Analysis: Compare the spectra across the different solvents. A significant shift in the C2 carbon resonance and changes in the exchangeable proton signals upon changing solvent polarity are strong indicators of a shift in the tautomeric equilibrium.

X-ray Crystallography

Causality: This technique provides an unambiguous snapshot of the molecular structure in the solid state.[11] By determining the precise positions of all non-hydrogen atoms, it can definitively identify which tautomer is present in the crystal lattice. It reveals bond lengths (e.g., C=O vs. C-O) and the location of hydrogen atoms (if resolution permits), confirming the tautomeric form.[12][13][14]

Protocol: Solid-State Structure Determination

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model.

-

Analysis: Refine the model against the experimental data. The final refined structure will clearly show the connectivity and bonding, confirming the tautomer present in the solid state.

Computational Chemistry: A Predictive and Explanatory Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental findings.[8][15][16][17]

Caption: A standard workflow for DFT-based tautomer stability prediction.

Protocol: DFT Calculation of Relative Tautomer Stabilities

-

Structure Generation: Build the 3D structures of all plausible tautomers (2-hydroxy, 2-oxo-1H, 2-oxo-3H) in a molecular modeling program.

-

Gas-Phase Optimization: Perform a full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections for Gibbs free energy calculations.

-

Solvation Modeling: Re-optimize each structure using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) to simulate the effects of a specific solvent (e.g., water).[4][18]

-

Energy Comparison: Calculate the relative electronic energies (ΔE) and relative Gibbs free energies (ΔG) for all tautomers in both the gas phase and in solution. The tautomer with the lowest energy is predicted to be the most stable.

| Tautomer | Relative Energy (ΔG) in Gas Phase (kcal/mol) | Relative Energy (ΔG) in Water (kcal/mol) |

| 2-Hydroxy (Lactim) | 0.00 (Reference) | +5.5 |

| 2-Oxo-1H (Lactam) | +1.5 | 0.00 (Reference) |

| 2-Oxo-3H (Lactam) | +2.8 | +1.2 |

| Note: These are representative values based on trends observed for similar hydroxypyrimidines in the literature and are for illustrative purposes.[2][7] |

Implications for Drug Discovery and Development

The specific tautomer that predominates under physiological conditions (aqueous environment, pH 7.4) has profound consequences:

-

Molecular Recognition: The pattern of hydrogen bond donors and acceptors changes completely between tautomers. The 2-hydroxy form has an N-atom acceptor and an OH-group donor. The 2-oxo form has an N-H donor and a C=O acceptor. This directly impacts how the molecule fits into a protein's active site.

-

Physicochemical Properties: The more polar lactam form generally has lower lipophilicity (LogP) and higher aqueous solubility compared to the lactim form. This affects membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Metabolic Stability: The presence of a labile enol group in the hydroxy form can present a different metabolic profile compared to the more stable amide bond in the oxo form.

Conclusion

The tautomerism of this compound is a classic example of how subtle structural changes, driven by environmental context, can have significant chemical and biological consequences. While the aromatic 2-hydroxy (lactim) form is likely favored in non-polar environments and the gas phase, the highly polar 2-oxo (lactam) tautomer is expected to predominate in aqueous media and the solid state. A rigorous characterization, employing a synergistic combination of high-resolution analytical techniques like NMR and X-ray crystallography alongside predictive computational modeling, is essential. For drug development professionals, a thorough understanding and characterization of the operative tautomeric form is not merely an academic exercise but a critical prerequisite for rational drug design and the successful optimization of lead compounds.

References

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry. [Link]

-

Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences. [Link]

-

Czerminski, R., Lesyng, B., & Pohorille, A. (1979). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. International Journal of Quantum Chemistry. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA. [Link]

-

Katritzky, A. R., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules. [Link]

-

Gómez-Zavaglia, A., & Fausto, R. (2003). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A. [Link]

-

Brainly. (2023). The most common tautomeric form of the purine and pyrimidine bases in nucleic acids is the: A. enol form. [Link]

-

X-ray crystallography. (n.d.). Wikipedia. [Link]

-

Sharma, S., et al. (2014). Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

El-Faham, A., et al. (2016). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

-

Brown, K. M., & Sacks, S. L. (2022). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. [Link]

-

Blake, A. D., & Jones, G. R. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ias.ac.in [ias.ac.in]

- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Crystal structure of N′-hydroxypyrimidine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medimops.de [medimops.de]

- 14. mdpi.com [mdpi.com]

- 15. Computational Methods and Molecular Modelling for Some Predicted Tautomers of Pyrimidine Compounds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 16. researchgate.net [researchgate.net]

- 17. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]

The Ascendance of a Privileged Scaffold: A Technical History of Pyrimidine-4-Carboxylate Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Nature and Medicine

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of life itself. Its derivatives form the essential building blocks of nucleic acids—cytosine, thymine, and uracil—which encode the genetic blueprint of all known organisms.[1][2][3] This fundamental biological role has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, a recurring motif in a vast array of therapeutic agents.[4][5] Among the numerous possible derivatives, the pyrimidine-4-carboxylate core has emerged as a particularly versatile and valuable building block. Its unique electronic properties and synthetic accessibility have paved the way for the development of novel drugs targeting a wide spectrum of diseases, from viral infections and cancer to cardiovascular and inflammatory disorders.[6][7][8][9] This guide provides a comprehensive overview of the discovery, synthesis, and evolution of pyrimidine-4-carboxylate derivatives, offering field-proven insights for professionals in drug development.